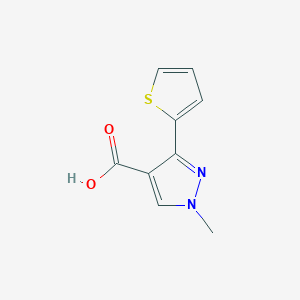

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-3-thiophen-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-11-5-6(9(12)13)8(10-11)7-3-2-4-14-7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLDVDPCEHHBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152510-37-6 | |

| Record name | 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.

Introduction of the Thiophene Group: The thiophene group can be introduced through a substitution reaction involving thiophene derivatives.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at various positions on the pyrazole ring, often involving nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.

Major Products Formed:

Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Substitution: Substituted pyrazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry: This compound has shown potential as a lead molecule in drug discovery, particularly in the development of new therapeutic agents.

Material Science: Its unique structure makes it suitable for use in advanced materials, such as organic semiconductors and photovoltaic devices.

Biology: The compound can be used as a tool in biological studies to investigate cellular processes and pathways.

Industry: It has applications in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Electronic Effects

The table below summarizes key structural analogs and their substituent-driven properties:

Key Comparative Insights

Electronic and Steric Effects

- Thiophene vs. Trifluoromethyl (CF3): The thiophen-2-yl group in the target compound provides electron density, facilitating interactions with aromatic residues in proteins or conductive materials. In contrast, the CF3 group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid withdraws electrons, increasing the carboxylic acid’s acidity and enhancing metabolic stability .

- Cyanomethyl vs.

Functional Group Impact

- Carboxylic Acid vs. Ester/Carbaldehyde: The carboxylic acid group in the target compound enables hydrogen bonding and salt bridge formation, critical for receptor binding. Its ethyl ester analog () shows reduced acidity and higher lipophilicity, favoring passive diffusion in biological systems . The carbaldehyde derivative () offers reactivity for covalent conjugation in prodrug design .

Biological Activity

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid (commonly referred to as MTPCA) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MTPCA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H8N2O2S

- SMILES Notation : CN1C=C(C(=N1)C2=CC=CS2)C(=O)O

- InChI Key : KPLDVDPCEHHBII-UHFFFAOYSA-N

The compound features a pyrazole ring substituted with a thiophene moiety and a carboxylic acid group, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MTPCA. For instance, compounds similar to MTPCA have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| MTPCA | MCF-7 | 15.63 |

| Reference | Tamoxifen | 10.38 |

These findings suggest that MTPCA may induce apoptosis in cancer cells, potentially through mechanisms involving p53 activation and caspase-3 cleavage, similar to established anticancer agents like Tamoxifen .

Anti-inflammatory Activity

MTPCA and its analogs have also been evaluated for anti-inflammatory properties. In vitro studies indicate that certain pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process:

| Compound | COX-2 Inhibition (%) | Reference |

|---|---|---|

| MTPCA | 71 | Celecoxib (22%) |

This suggests that MTPCA could be a promising candidate for developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles .

Antioxidant Activity

The antioxidant capacity of MTPCA has been explored through various assays. It has been observed that the compound exhibits significant radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage .

The biological activity of MTPCA can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Enzyme Inhibition : Selective inhibition of COX enzymes leading to reduced inflammation.

- Radical Scavenging : Neutralization of free radicals contributing to oxidative stress.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of MTPCA-related compounds in preclinical models:

- Study on Anticancer Efficacy : A recent investigation showed that MTPCA derivatives were effective against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to conventional chemotherapeutics .

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of pyrazole derivatives, where MTPCA demonstrated superior inhibition of COX-2 compared to other tested compounds .

Q & A

Q. What are the common synthetic routes for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Route 1 : Reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with thiophene-2-carbonyl chloride or acid anhydrides to introduce the thiophene moiety .

- Route 2 : Using K₂CO₃ as a base catalyst for nucleophilic aromatic substitution between pyrazole precursors and thiophen-2-yl derivatives, followed by hydrolysis to the carboxylic acid .

- Route 3 : Thionyl chloride (SOCl₂)-mediated conversion of the corresponding pyrazole carboxylic acid to its acyl chloride intermediate, enabling further functionalization .

Key Considerations: Optimize reaction time, temperature, and solvent polarity to enhance yield and purity.

Q. How is the compound characterized analytically to confirm its structure and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H-NMR : Identify proton environments (e.g., methyl group at δ ~3.5 ppm, thiophene protons at δ ~7.0–7.5 ppm) .

- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉N₂O₂S) .

- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N/S ratios .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer :

- Anti-inflammatory Activity : Measure inhibition of cyclooxygenase (COX-1/COX-2) enzymes via ELISA or fluorometric assays .

- Analgesic Activity : Use the acetic acid-induced writhing test in murine models to assess pain response reduction .

- Cytotoxicity Screening : Perform MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Q. How is the compound purified after synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate the carboxylic acid form.

- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) .

- Solvent Evaporation : Remove volatile byproducts under reduced pressure, followed by trituration with heptane/toluene mixtures .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group .

- Solubility : Dissolve in DMSO for biological assays (≤10 mM stock solutions) to prevent precipitation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .

- Flow Chemistry : Implement continuous flow systems to improve mixing and heat transfer for exothermic steps .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents at the pyrazole N1 or thiophene C5 positions (e.g., –CF₃, –OCH₃) .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (carboxylic acid) and hydrophobic (thiophene) features .

- Bioisosteric Replacement : Replace thiophene with furan or phenyl groups to assess π-π stacking contributions .

Q. How can computational modeling predict its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3NT1). Key interactions include:

- Carboxylic acid with Arg120/Arg513.

- Thiophene with hydrophobic pocket (Val349, Leu352) .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

Q. How are contradictions in spectral data resolved during characterization?

- Methodological Answer :

- Dynamic NMR : Resolve tautomerism (e.g., pyrazole NH vs. keto-enol forms) by variable-temperature ¹H-NMR .

- 2D-COSY/HSQC : Assign overlapping signals (e.g., thiophene vs. aromatic protons) via correlation spectroscopy .

- X-ray Crystallography : Obtain single crystals (e.g., from ethanol) to confirm absolute configuration .

Q. What in vivo models are appropriate for validating its pharmacological efficacy?

- Methodological Answer :

- Rodent Models :

- Carrageenan-Induced Paw Edema : Measure paw volume reduction at 3–6 hours post-dose .

- Hot Plate Test : Assess latency to pain response (55°C) to confirm central analgesic effects .

- Toxicokinetics : Monitor plasma concentrations via LC-MS/MS to calculate AUC and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.